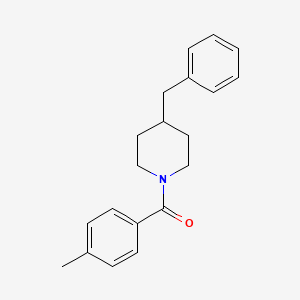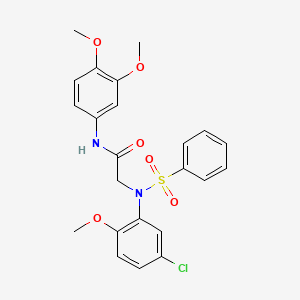
3,4,4-trichloro-N,N-diethyl-2-nitro-1-(phenylthio)-1,3-butadien-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4-trichloro-N,N-diethyl-2-nitro-1-(phenylthio)-1,3-butadien-1-amine is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3,4,4-trichloro-N,N-diethyl-2-nitro-1-(phenylthio)-1,3-butadien-1-amine involves the inhibition of protein prenylation. The compound binds to the enzyme responsible for protein prenylation, preventing it from adding the prenyl group to the target protein. This results in the inhibition of downstream signaling pathways that are important for cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,4-trichloro-N,N-diethyl-2-nitro-1-(phenylthio)-1,3-butadien-1-amine have been extensively studied. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and to protect against neurodegeneration in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4,4-trichloro-N,N-diethyl-2-nitro-1-(phenylthio)-1,3-butadien-1-amine in lab experiments is its potency as a protein prenylation inhibitor. This makes it a valuable tool for studying the role of prenylation in various cellular processes. However, the compound can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research involving 3,4,4-trichloro-N,N-diethyl-2-nitro-1-(phenylthio)-1,3-butadien-1-amine. One area of interest is the development of more selective inhibitors of protein prenylation. Another area of interest is the use of the compound in combination with other drugs to enhance its therapeutic potential. Additionally, the compound could be used to study the role of prenylation in other diseases and cellular processes.
Synthesemethoden
The synthesis of 3,4,4-trichloro-N,N-diethyl-2-nitro-1-(phenylthio)-1,3-butadien-1-amine involves a series of chemical reactions. The starting materials include 2-chloro-1,3-butadiene, diethylamine, phenylthiol, and nitroethane. The reactions are carried out under carefully controlled conditions to yield the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3,4,4-trichloro-N,N-diethyl-2-nitro-1-(phenylthio)-1,3-butadien-1-amine has been used extensively in scientific research. The compound is a potent inhibitor of protein prenylation, which is a post-translational modification that is important for the function of many proteins. The inhibition of protein prenylation has been shown to have therapeutic potential for a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(1E)-3,4,4-trichloro-N,N-diethyl-2-nitro-1-phenylsulfanylbuta-1,3-dien-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl3N2O2S/c1-3-18(4-2)14(22-10-8-6-5-7-9-10)12(19(20)21)11(15)13(16)17/h5-9H,3-4H2,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSHFVDKNXCJFP-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])SC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=C(/C(=C(Cl)Cl)Cl)\[N+](=O)[O-])/SC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6069411.png)

![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6069426.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)propanamide](/img/structure/B6069428.png)
![1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069433.png)
![2-[benzyl(3-phenylbutyl)amino]ethanol](/img/structure/B6069445.png)


![3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B6069466.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine](/img/structure/B6069475.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6069499.png)
![4-iodo-1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]-1H-pyrazole](/img/structure/B6069505.png)
![2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol](/img/structure/B6069506.png)